molecular formula C18H15F3N4O2 B278829 5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B278829
M. Wt: 376.3 g/mol
InChI Key: RDQAPLQUQGPLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide, also known as ETP-46464, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment.

Mechanism of Action

5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. The activation of p53 results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on MDM2, with no significant effect on other proteins. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been shown to induce apoptosis in cancer cells, with no significant effect on normal cells.

Advantages and Limitations for Lab Experiments

5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability, good solubility, and favorable pharmacokinetic profile. However, the synthesis method of this compound is complex and requires multiple steps, which can be challenging for some labs. Additionally, the cost of this compound is relatively high, which can limit its use in some experiments.

Future Directions

For 5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide include the optimization of the synthesis method to improve yield and reduce cost, the evaluation of its efficacy in combination with other cancer therapies, and the identification of biomarkers that can predict response to this compound. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.

Synthesis Methods

5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of different chemical compounds. The synthesis of this compound involves the reaction of 2-bromo-5-ethylpyridine, 2-(trifluoromethoxy)aniline, and 1H-pyrazole-4-carboxylic acid, which results in the formation of the final product. The synthesis method has been optimized to ensure the purity and yield of this compound.

Scientific Research Applications

5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of a protein called MDM2, which plays a crucial role in regulating the activity of a tumor suppressor protein called p53. The inhibition of MDM2 by this compound leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials.

properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

5-ethyl-1-pyridin-2-yl-N-[2-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-2-14-12(11-23-25(14)16-9-5-6-10-22-16)17(26)24-13-7-3-4-8-15(13)27-18(19,20)21/h3-11H,2H2,1H3,(H,24,26)

InChI Key

RDQAPLQUQGPLHN-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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